molecular formula C7H10N4O B3058860 4-Cyclopropyl-6-methoxy-1,3,5-triazin-2-amine CAS No. 92238-49-8

4-Cyclopropyl-6-methoxy-1,3,5-triazin-2-amine

Cat. No. B3058860
CAS RN: 92238-49-8
M. Wt: 166.18 g/mol
InChI Key: CIPMQUDTRNJWHR-UHFFFAOYSA-N
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Patent
US04515626

Procedure details

Gaseous ammonia is blown through a solution of 5 g of 2-cyclopropyl-4,6-dimethoxy-1,3,5-triazine in 30 ml of methanol at room temperature until saturation is reached. The solution is then stirred in a bomb tube (autoclave) at 140° C. for 1 hour; it is subsequently cooled, and the reaction mixture is filtered to thus obtain 0.5 g of the title product as light-brown crystals, m.p. 156°-157° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-cyclopropyl-4,6-dimethoxy-1,3,5-triazine
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH3:1].[CH:2]1([C:5]2[N:10]=[C:9]([O:11][CH3:12])[N:8]=[C:7](OC)[N:6]=2)[CH2:4][CH2:3]1>CO>[NH2:1][C:7]1[N:6]=[C:5]([CH:2]2[CH2:3][CH2:4]2)[N:10]=[C:9]([O:11][CH3:12])[N:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
2-cyclopropyl-4,6-dimethoxy-1,3,5-triazine
Quantity
5 g
Type
reactant
Smiles
C1(CC1)C1=NC(=NC(=N1)OC)OC
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
The solution is then stirred in a bomb tube (autoclave) at 140° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
it is subsequently cooled
FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered to thus obtain 0.5 g of the title product as light-brown crystals, m.p. 156°-157° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
NC1=NC(=NC(=N1)C1CC1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.